2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide
Overview
Description
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, or 2-Br-FEIBA, is a small molecule that has been studied for its potential applications in various fields of research. It is a brominated derivative of 5-iodobenzamide, and its structure contains two bromine atoms, two fluorine atoms, and one iodine atom. The molecule has been studied for its potential in organic synthesis, as well as its use in pharmaceuticals and biochemistry.
Scientific Research Applications
Synthon for Heterocyclic Compounds
2-Amino-5-bromo-3-iodobenzamide, a compound similar to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, serves as a significant synthon in the creation of various nitrogen-containing heterocycles and their annulated derivatives. These halogenated aniline derivatives undergo palladium-catalyzed cross-coupling and heteroannulation to yield novel compounds like indole carboxamides and indolyl ethanones, demonstrating their versatility in molecular hybridization and synthesis of complex molecular frameworks (Mmonwa & Mphahlele, 2016).
Crystal Structure Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been studied for their molecular geometry and intermolecular interactions. These structures provide insights into the steric and electronic effects of halogen substituents on molecular conformation, crucial for understanding compound reactivity and interactions (Suchetan et al., 2016).
Radiotracer Development
Compounds like N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, which bear structural resemblance to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been explored as radiotracers for detecting malignancies like melanoma. This involves synthesizing the bromo compound and labeling it with iodine-123 for clinical applications in tumor detection, highlighting its potential in diagnostic imaging (Brandau et al., 1993).
Halodeboronation Studies
The synthesis of halogenated compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the broader chemical utility of bromo-fluoro-benzamides. These compounds are key intermediates in various organic syntheses, showcasing the importance of halogen-substituted benzamides in organic chemistry (Szumigala et al., 2004).
Mechanism of Action
Target of Action
It’s known that halogen-substituted protonated amines and quaternary ammonium ions are often involved in intramolecular halogen transfer .
Mode of Action
The compound’s mode of action involves a unique mechanism of intramolecular halogen transfer. This process involves a reactive intermediate, known as a halonium ion . A potential energy surface scan using DFT calculation for CH2–N bond cleavage process of protonated 2-bromo-N,N-dimethylethanamine supports the formation of this intermediate . The bromonium ion intermediate-involved halogen transfer mechanism is supported by an examination of the ion/molecule reaction between isolated ethylenebromonium ion and triethylamine .
Biochemical Pathways
The intramolecular halogen transfer mechanism suggests that it may influence pathways involving halogen-substituted protonated amines and quaternary ammonium ions .
Result of Action
The compound’s involvement in intramolecular halogen transfer suggests it may influence the behavior of halogen-substituted protonated amines and quaternary ammonium ions .
properties
IUPAC Name |
2-bromo-N-(2-fluoroethyl)-5-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJMWBOYCMEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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